molecular formula C11H8Cl3NO2 B8388886 2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone

2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone

Cat. No.: B8388886
M. Wt: 292.5 g/mol
InChI Key: NQZMLIDJRBOWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C11H8Cl3NO2

Molecular Weight

292.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(4-methoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H8Cl3NO2/c1-17-8-4-2-3-7-9(8)6(5-15-7)10(16)11(12,13)14/h2-5,15H,1H3

InChI Key

NQZMLIDJRBOWKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone typically involves the reaction of 4-methoxyindole with trichloroacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone can be compared with other indole derivatives such as:

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